N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-31-19-9-6-17(7-10-19)24-15-26(30)28(20-4-2-3-5-23(20)34-24)16-25(29)27-18-8-11-21-22(14-18)33-13-12-32-21/h2-11,14,24H,12-13,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYMIHBWKWPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting with the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides. For instance, one method includes the use of 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide intermediates, which are further derivatized to obtain the target compound. The general synthetic pathway can be summarized as follows:
- Formation of Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chloride.
- Acetamide Coupling : Subsequent reaction with bromo-acetamides to introduce the acetamide functionality.
- Final Derivatization : Further modifications to incorporate the methoxyphenyl and benzothiazepin moieties.
Antioxidant Properties
Research indicates that compounds containing the benzodioxin structure exhibit significant antioxidant properties. The presence of the benzodioxin moiety is believed to contribute to the radical-scavenging activity observed in various assays. For example, studies have shown that derivatives of benzodioxins can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases and metabolic disorders. Notably:
- Acetylcholinesterase Inhibition : The compound demonstrated promising activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
- α-Glucosidase Inhibition : It also showed inhibitory effects on α-glucosidase, indicating potential use in managing type 2 diabetes mellitus (T2DM) by regulating blood glucose levels .
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective antiproliferative activity against tumor cells such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the micromolar range, demonstrating its potential as an anticancer agent .
Case Studies and Research Findings
A summary of relevant studies investigating the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Significant reduction in oxidative stress markers; effective in scavenging free radicals. |
| Study 2 | Enzyme Inhibition | IC50 for AChE inhibition was determined to be 0.05 μM; effective against α-glucosidase with IC50 of 0.15 μM. |
| Study 3 | Antitumor Activity | Demonstrated cytotoxicity in MDA-MB 231 and HCT116 cell lines with IC50 values <10 μM; potential for further development as an anticancer drug. |
Scientific Research Applications
Antidiabetic and Neuroprotective Effects
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit potential antidiabetic properties by inhibiting α-glucosidase activity. This inhibition can help manage blood glucose levels in Type 2 diabetes mellitus (T2DM). Additionally, some studies have shown that these compounds may also inhibit acetylcholinesterase activity, which is beneficial for neuroprotection and could aid in the treatment of Alzheimer's disease (AD) .
Anticancer Properties
The compound has been evaluated for its anticancer activities across various cancer cell lines. For example, studies have demonstrated that certain derivatives possess significant antiproliferative effects against tumor cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The most active compounds exhibited IC50 values lower than 10 μM in these assays .
Diabetes Management
The ability of certain derivatives to inhibit α-glucosidase positions them as potential therapeutic agents for managing T2DM. This mechanism helps reduce postprandial blood glucose levels by delaying carbohydrate absorption in the intestines.
Neurodegenerative Diseases
Given their acetylcholinesterase inhibitory activity, these compounds may serve as candidates for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Cancer Treatment
The promising anticancer activities suggest that these compounds could be developed into novel chemotherapeutic agents. Their efficacy against various cancer cell lines indicates a need for further exploration in clinical settings to evaluate their safety and effectiveness in humans.
Case Studies
| Study | Findings | |
|---|---|---|
| Inhibition of α-glucosidase | Various synthesized compounds showed significant inhibition rates compared to standard drugs. | Supports potential use in T2DM management. |
| Antiproliferative Activity | Compounds tested against multiple cancer cell lines demonstrated IC50 values indicating potent activity. | Suggests further development as anticancer agents is warranted. |
| Neuroprotective Effects | In vitro studies showed enhanced acetylcholine levels due to acetylcholinesterase inhibition. | Indicates potential for treating Alzheimer's disease. |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Acylation of the benzodioxin amine precursor with activated intermediates (e.g., chloroacetyl chloride derivatives) under inert atmospheres (N₂/Ar) .
- Ring closure of the benzothiazepin moiety via nucleophilic substitution or cyclization, often requiring reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Microwave-assisted synthesis may improve efficiency for thermally sensitive steps .
Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied, monitored by TLC/HPLC, and validated by yield calculations (>70% target) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, benzodioxin aromatic protons) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and detects fragment patterns consistent with the benzothiazepin core .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced: How can enantiomeric purity be ensured during synthesis, given the chiral benzothiazepin core?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to resolve enantiomers .
- X-ray crystallography : Single-crystal analysis (via SHELX refinement) confirms absolute configuration and identifies hydrogen-bonding networks critical for stability .
Note : Asymmetric synthesis routes (e.g., chiral catalysts) are under investigation but not yet standardized .
Advanced: What strategies address contradictory spectral data during structure elucidation?
- Dynamic NMR : Resolves conformational exchange broadening (e.g., hindered rotation in the acetamide group) by variable-temperature studies .
- 2D-COSY/HSQC : Maps coupling between adjacent protons (e.g., benzothiazepin NH and adjacent CH₂) to correct misassignments .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., impurities in ) to validate unexpected peaks .
Advanced: How can hydrogen-bonding patterns influence crystallization, and how are they analyzed?
- Graph set analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings in benzodioxin/benzothiazepin interactions) using crystallographic data .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., O···H contacts from methoxy groups) via CrystalExplorer .
Implications : Strong H-bond networks may favor polymorph formation, requiring controlled cooling rates during crystallization .
Advanced: How are synthetic byproducts and impurities characterized, particularly in scaled-up batches?
- LC-MS/MS : Identifies trace impurities (e.g., des-methyl analogs from incomplete methoxylation) via fragmentation pathways .
- Stability studies : Stress testing (heat/humidity) under ICH guidelines reveals degradation products (e.g., oxidation of the thiazepin sulfur) .
Mitigation : Purification via preparative HPLC with trifluoroacetic acid-modified mobile phases .
Advanced: What computational methods predict biological target interactions for this compound?
- Molecular docking (AutoDock Vina) : Screens against benzothiazepin-binding proteins (e.g., calcium channels) using optimized force fields .
- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein hydrogen-bond occupancy .
Validation : Correlate computational results with in vitro assays (e.g., fluorescence polarization for receptor affinity) .
Advanced: How do solvent effects influence reaction kinetics in key synthetic steps?
- Kamlet-Taft parameters : Correlate solvent polarity (π*) and hydrogen-bond acidity (α) with reaction rates for acylation steps .
- DFT calculations (Gaussian 16) : Model transition states to explain accelerated cyclization in polar aprotic solvents (e.g., ΔG‡ reduction in DMF vs. toluene) .
Practical tip : Use binary solvent systems (e.g., DCM:DMF) to balance solubility and activation energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
